Cas no 2228308-48-1 (3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid)
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid
- 2228308-48-1
- EN300-1942681
-
- Inchi: 1S/C9H5Cl3F2O2/c10-4-1-5(11)8(6(12)2-4)9(13,14)3-7(15)16/h1-2H,3H2,(H,15,16)
- InChI Key: VDTIPWUXOGLSTL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C(CC(=O)O)(F)F)Cl)Cl
Computed Properties
- Exact Mass: 287.932319g/mol
- Monoisotopic Mass: 287.932319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3Ų
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942681-1g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 1g |
$1515.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-5g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 5g |
$4391.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-10g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 10g |
$6512.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-0.05g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 0.05g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-0.1g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 0.1g |
$1332.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-0.25g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 0.25g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-0.5g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 0.5g |
$1453.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-1.0g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1942681-2.5g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 2.5g |
$2969.0 | 2023-09-17 | ||
| Enamine | EN300-1942681-5.0g |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid |
2228308-48-1 | 5g |
$4391.0 | 2023-06-02 |
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid
Professional Introduction to 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid (CAS No. 2228308-48-1)
3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid, identified by the chemical abstracts service number 2228308-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both fluorine and chlorine substituents, which are strategically positioned on a propanoic acid backbone. The structural arrangement of these halogen atoms imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The significance of 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid lies in its potential applications as an intermediate in the synthesis of bioactive molecules. The 2,4,6-trichlorophenyl moiety introduces a high degree of lipophilicity and electronic tunability, while the difluoro group enhances metabolic stability and binding affinity to biological targets. These features are particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid and its potential biological targets. Studies have demonstrated that the compound exhibits favorable binding properties to certain proteases and kinases, suggesting its utility in developing therapeutic agents for diseases such as cancer and inflammatory disorders. The fluoro and chloro substituents play a crucial role in modulating the compound's pharmacokinetic profile, including solubility, bioavailability, and half-life.
In vitro experiments have revealed that derivatives of 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid exhibit inhibitory activity against various enzymes implicated in disease pathways. For instance, modifications to the propanoic acid moiety have been shown to enhance binding affinity to specific protein targets while maintaining structural integrity. These findings underscore the importance of fine-tuning molecular structure to optimize pharmacological activity.
The synthesis of 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures accurate characterization of the compound's structure.
One of the most compelling aspects of 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid is its versatility in medicinal chemistry applications. Researchers have explored its utility as a building block for more complex drug candidates by appending various functional groups or linking it to other pharmacophores. This flexibility has led to the discovery of novel compounds with enhanced therapeutic potential.
The role of halogenated compounds in drug development cannot be overstated. The presence of fluorine and chlorine atoms in 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid contributes to its stability under physiological conditions and improves interactions with biological targets. These properties are often exploited to enhance drug efficacy and reduce side effects. Recent studies have highlighted the importance of halogenation in optimizing drug-like properties such as lipophilicity and metabolic resistance.
As research continues to uncover new applications for 3,3-difluoro-3-(2,4,6-trichlorophenyl)propanoic acid, its significance in pharmaceutical chemistry is likely to grow. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications. The compound's unique structural features offer a rich foundation for innovation in drug design.
The future prospects for CAS No. 2228308-48-1 are promising given its potential as a scaffold for developing new therapeutic agents. Continued investigation into its biological activity and synthetic derivatives will further elucidate its role in medicine. As computational tools become more sophisticated, virtual screening methods will aid in identifying promising analogs with improved pharmacological profiles.
In conclusion, 3 , 3 -difluoro - 3 - ( 2 , 4 , 6 -trichlorophenyl ) propanoic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its halogenated framework provides an excellent platform for designing next-generation drugs targeting various diseases. As research progresses, CAS No . 2228308 -48 -1 will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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